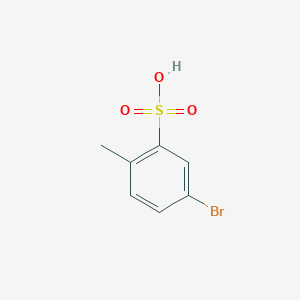

5-Bromo-2-methylbenzene-1-sulfonic acid

Description

BenchChem offers high-quality 5-Bromo-2-methylbenzene-1-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylbenzene-1-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLVDGTVIOCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569251 | |

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-17-6 | |

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-methylbenzene-1-sulfonic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

5-Bromo-2-methylbenzene-1-sulfonic acid is an aromatic sulfonic acid containing a bromine atom and a methyl group on the benzene ring. Its chemical structure and properties make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Physicochemical Data

A summary of the key physicochemical properties of 5-Bromo-2-methylbenzene-1-sulfonic acid is presented in the table below. It is important to note that some of this data is based on computational predictions due to the limited availability of experimentally determined values in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₃S | [1][2] |

| Molecular Weight | 251.10 g/mol | [1] |

| CAS Number | 56919-17-6 | [1] |

| Density | 1.735 g/cm³ (predicted) | [2] |

| Refractive Index | 1.599 (predicted) | [2] |

| XLogP3-AA | 1.7 | [1] |

| Topological Polar Surface Area | 62.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 249.92993 u | [1] |

| Monoisotopic Mass | 249.92993 u | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid is not extensively documented in readily available literature, a plausible and effective synthesis route is the electrophilic sulfonation of 4-bromotoluene. This method is a standard procedure for the preparation of aryl sulfonic acids.[4]

Experimental Protocol: Sulfonation of 4-Bromotoluene

This protocol is based on general methods for the sulfonation of aromatic compounds.[5]

Materials:

-

4-Bromotoluene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

Thionyl Chloride (optional, to maintain acid concentration)[5]

-

Ice

-

Saturated Sodium Chloride Solution

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromotoluene.

-

Cool the flask in an ice bath.

-

Slowly add an excess of cold, concentrated sulfuric acid or fuming sulfuric acid dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude sulfonic acid.

-

The precipitated solid is then collected by vacuum filtration and washed with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

-

The crude product can be further purified by recrystallization from a suitable solvent or by other chromatographic methods.[6][7]

Note: The use of thionyl chloride can increase the rate of reaction by reacting with the water formed during the sulfonation, thus maintaining a high concentration of the sulfuric acid.[5]

Purification of Aryl Sulfonic Acids

Purifying aryl sulfonic acids can be challenging due to their high water solubility.[7] Common methods for purification include:

-

Recrystallization: This can be difficult due to the limited choice of suitable solvents.[6]

-

Ion-Exchange Chromatography: This is an effective method for removing inorganic impurities.[7]

-

Desalting with a C18 cartridge: This is a useful technique for removing salts from the crude product.[7]

-

Distillation/Rectification: This method can be employed, particularly when the concentration of the sulfonic acid in the mixture is adjusted to at least 30% by weight.[8]

Chemical Reactivity and Potential Applications

Aromatic sulfonic acids are versatile intermediates in organic synthesis. The sulfonic acid group can act as a directing group in further electrophilic aromatic substitutions and can also be replaced by other functional groups.

Key Reactions:

-

Conversion to Sulfonamides: 5-Bromo-2-methylbenzene-1-sulfonic acid can be converted to its corresponding sulfonamide, 5-bromo-2-methylbenzenesulfonamide, a reaction of significant interest in medicinal chemistry.[9]

-

Hydrolysis to Phenols: Treatment with strong base can convert the sulfonic acid to the corresponding phenol.[4]

-

Desulfonation: Heating aryl sulfonic acids in aqueous acid can reverse the sulfonation reaction, yielding the parent arene. This property allows the sulfonic acid group to be used as a protecting group.[4]

Potential Applications:

The primary application of 5-Bromo-2-methylbenzene-1-sulfonic acid is likely as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromo, methyl, and sulfonic acid groups provides multiple points for further chemical modification.

Safety and Handling

-

Hazards: Assumed to be a corrosive and toxic substance.[10] It may cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents.[9]

Visualizations

Logical Workflow for the Synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid

Caption: A logical workflow for the synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid.

Relationship between 5-Bromo-2-methylbenzene-1-sulfonic acid and its Sulfonamide Derivative

Caption: The synthetic relationship between the sulfonic acid and its corresponding sulfonamide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. data.epo.org [data.epo.org]

- 9. 5-bromo-2-methylbenzenesulfonamide | CAS#:56919-16-5 | Chemsrc [chemsrc.com]

- 10. 5-Bromo-2-methylbenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic acid (CAS 56919-17-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylbenzene-1-sulfonic acid, a halogenated aromatic sulfonic acid. While specific detailed experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its properties, outlines a representative synthetic approach, and discusses its potential applications in the broader context of medicinal chemistry and drug development.

Chemical and Physical Properties

5-Bromo-2-methylbenzene-1-sulfonic acid is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a sulfonic acid group. These functional groups dictate its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of 5-Bromo-2-methylbenzene-1-sulfonic acid

| Property | Value | Source |

| CAS Number | 56919-17-6 | [1][2] |

| Molecular Formula | C₇H₇BrO₃S | [1][2] |

| Molecular Weight | 251.10 g/mol | [1][2] |

| Density | 1.735 g/cm³ (predicted) | [2] |

| Refractive Index | 1.599 (predicted) | [2] |

| Topological Polar Surface Area | 62.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)O | [2] |

| InChI Key | NQVLVDGTVIOCGB-UHFFFAOYSA-N | [2] |

Note: Some physical properties are predicted from computational models due to a lack of published experimental data.

Synthesis and Experimental Protocols

Representative Synthesis: Sulfonation of 4-Bromotoluene

The sulfonation of an aromatic compound is a reversible reaction. To drive the reaction towards the product, a dehydrating agent or removal of water is often employed.[3]

Reaction:

4-Bromotoluene + H₂SO₄/SO₃ → 5-Bromo-2-methylbenzene-1-sulfonic acid + H₂O

Materials:

-

4-Bromotoluene

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, e.g., 20% free SO₃) or sulfur trioxide

-

Dean-Stark apparatus (optional, for water removal)[3]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 4-bromotoluene.

-

Slowly, and with cooling, add a stoichiometric excess of concentrated sulfuric acid.

-

To increase the reaction rate and drive the equilibrium, fuming sulfuric acid (oleum) can be carefully added to the mixture. The reaction is typically heated to facilitate the sulfonation process.

-

Alternatively, the reaction can be set up with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus driving it to completion.[3]

-

The reaction mixture is heated (e.g., to 100-120 °C) for several hours with vigorous stirring. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is carefully poured into a saturated solution of sodium chloride.

-

The sodium salt of the sulfonic acid will precipitate out of the solution.[4]

-

The precipitate is collected by filtration, washed with a cold saturated sodium chloride solution, and can be further purified by recrystallization.

-

The free sulfonic acid can be obtained by treating the sodium salt with a strong acid.

Note: The precise reaction conditions (temperature, time, and concentration of sulfonating agent) would need to be optimized to maximize the yield of the desired product and minimize the formation of isomers and by-products.

Potential Applications in Drug Development

While there is no specific literature detailing the use of 5-Bromo-2-methylbenzene-1-sulfonic acid in drug development, the broader class of benzenesulfonic acids and their derivatives, particularly sulfonamides, are of significant interest in medicinal chemistry.[5][6]

-

Intermediates in Synthesis: Aromatic sulfonic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The sulfonic acid group can be converted to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides.[7]

-

Bioisosteres: The sulfonic acid group can act as a bioisostere for carboxylic acids or phosphates, potentially modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Improving Solubility: The high polarity of the sulfonic acid group can be used to increase the water solubility of a parent compound, which is often a desirable property for drug candidates.

-

Antimicrobial Agents: Sulfonamides, derived from sulfonic acids, were among the first effective antimicrobial drugs and continue to be a scaffold for the development of new antibacterial agents.[5][8]

-

Other Therapeutic Areas: Benzenesulfonamide derivatives have been investigated for a wide range of biological activities, including as anticancer agents (e.g., carbonic anhydrase inhibitors), anti-inflammatory agents, and treatments for diabetes.[5][9][10]

The presence of the bromo and methyl groups on the aromatic ring of 5-Bromo-2-methylbenzene-1-sulfonic acid provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Signaling Pathways and Biological Activity

There is no direct evidence linking 5-Bromo-2-methylbenzene-1-sulfonic acid to any specific signaling pathway or biological activity. However, related sulfonamide derivatives have been shown to target specific enzymes. For example, many sulfonamides are known to inhibit carbonic anhydrases, enzymes that are overexpressed in certain types of cancer and are involved in pH regulation.[9] The general structure of a benzenesulfonamide could potentially interact with various biological targets, and the specific substitution pattern of 5-bromo-2-methylbenzenesulfonamide derivatives would determine their selectivity and potency.

Safety and Handling

Detailed safety data for 5-Bromo-2-methylbenzene-1-sulfonic acid is not available.[1] However, based on the properties of similar aromatic sulfonic acids, it should be handled with care. It is a strong acid and is likely corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Visualizations

General Workflow for Electrophilic Aromatic Sulfonation

The following diagram illustrates the general experimental workflow for the synthesis of an arylsulfonic acid via electrophilic aromatic sulfonation.

Caption: General workflow for the synthesis of an arylsulfonic acid.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a starting chemical scaffold, like 5-Bromo-2-methylbenzene-1-sulfonic acid, to potential drug candidates.

Caption: Drug discovery workflow starting from a sulfonic acid.

Conclusion

5-Bromo-2-methylbenzene-1-sulfonic acid is a chemical compound with potential utility as a building block in synthetic and medicinal chemistry. While detailed experimental and application-specific data are sparse in the public domain, its structural features suggest it could be a valuable precursor for creating novel sulfonamide derivatives for biological evaluation. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. spegroup.ru [spegroup.ru]

- 5. nbinno.com [nbinno.com]

- 6. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-methylbenzene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Chemical Properties

5-Bromo-2-methylbenzene-1-sulfonic acid is an aromatic sulfonic acid characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonic acid group. The strategic placement of these functional groups influences its chemical reactivity and potential biological activity.

Molecular Formula: C₇H₇BrO₃S[1][2]

Molecular Weight: 251.10 g/mol [1][2]

The structure of 5-Bromo-2-methylbenzene-1-sulfonic acid is depicted in the diagram below.

Figure 1: 2D representation of the molecular structure.

Physicochemical Properties

A summary of the known and computed physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₃S | [1][2] |

| Molecular Weight | 251.10 g/mol | [1][2] |

| CAS Number | 56919-17-6 | [1][2] |

| Density | 1.735 g/cm³ | [1][3] |

| Refractive Index | 1.599 | [1][3] |

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 62.8 Ų | [1] |

Spectroscopic Data (Predicted)

| Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical shift values are not available in the search results. | Chemical shift values are not available in the search results. |

Note: The table above is a placeholder. No predicted chemical shift values were found in the search results. Commercial suppliers may offer analytical data upon request.[4]

Experimental Protocols

Proposed Synthesis Workflow

A direct and detailed experimental protocol for the synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid is not explicitly documented in the provided search results. However, a plausible two-step synthesis can be proposed based on the known synthesis of the precursor, 5-bromo-2-methylbenzenesulfonyl chloride, followed by hydrolysis.

Figure 2: Proposed workflow for synthesis and analysis.

Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride (Precursor)

This protocol is adapted from the synthesis of similar compounds.

-

Materials: 4-Bromotoluene, Chlorosulfonic acid, Dichloromethane.

-

Procedure:

-

Dissolve 4-bromotoluene in dichloromethane in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride.

-

Step 2: Hydrolysis to 5-Bromo-2-methylbenzene-1-sulfonic acid

This is a general procedure for the hydrolysis of sulfonyl chlorides.

-

Materials: 5-Bromo-2-methylbenzenesulfonyl chloride, Water or dilute base (e.g., NaOH solution).

-

Procedure:

-

Suspend or dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride in water.

-

Heat the mixture to reflux. The hydrolysis can be accelerated by the addition of a base.

-

Monitor the disappearance of the sulfonyl chloride.

-

After the reaction is complete, cool the solution.

-

If a base was used, acidify the solution with a strong acid (e.g., HCl) to precipitate the sulfonic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 5-Bromo-2-methylbenzene-1-sulfonic acid.

-

Purification and Characterization:

The crude product can be purified by recrystallization from a suitable solvent system. The purity and identity of the final compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (S=O, O-H, C-Br).

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Potential Applications in Drug Development (Hypothetical)

While no specific biological activities or drug development applications for 5-Bromo-2-methylbenzene-1-sulfonic acid have been reported, the broader class of substituted benzenesulfonamides and sulfonic acids has shown a wide range of biological activities.[5][6] These include antimicrobial and anti-inflammatory properties.[5][7] Some benzenesulfonate derivatives have also been investigated for their anticancer activity, potentially through the inhibition of specific signaling pathways.[6]

Given these precedents, 5-Bromo-2-methylbenzene-1-sulfonic acid could serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents. Its potential biological effects would need to be investigated through in vitro and in vivo studies.

Hypothetical Signaling Pathway for Investigation

Based on the known activities of related compounds, a hypothetical area of investigation for this class of molecules could be their interaction with inflammatory signaling pathways, such as the NF-κB pathway.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 56919-17-6|5-Bromo-2-methylbenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE [myskinrecipes.com]

5-Bromo-2-methylbenzene-1-sulfonic acid physical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Bromo-2-methylbenzene-1-sulfonic acid. The information is compiled from various chemical data sources to support research and development activities.

Core Physical and Chemical Properties

5-Bromo-2-methylbenzene-1-sulfonic acid, with CAS number 56919-17-6, is an organobromine compound.[1][2][3][4][5][6] Its properties are summarized in the table below, providing a clear comparison of its key physical and chemical data points.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₃S | [1][2][3] |

| Molecular Weight | 251.10 g/mol | [1][2] |

| Exact Mass | 249.92993 u | [2][3] |

| Monoisotopic Mass | 249.92993 u | [2][3] |

| Density | 1.735 g/cm³ | [1][3] |

| Refractive Index | 1.599 | [1][3] |

| Topological Polar Surface Area | 62.8 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 3 | [1][3] |

| XLogP3 | 1.7 | [1][3] |

| Complexity | 244 | [2][3] |

| Heavy Atom Count | 12 | [2][3] |

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzoic Acid

A documented method for the synthesis of 5-bromo-2-methylbenzoic acid involves the bromination of 2-methylbenzoic acid.[7][8]

Materials:

-

2-methylbenzoic acid

-

Concentrated sulfuric acid

-

Bromine

-

Ice water

-

Ethanol

Procedure:

-

Dissolve 2-methylbenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer at room temperature.[7]

-

Add bromine dropwise to the solution over a period of 10 minutes.[7]

-

Stir the reaction mixture at 25°C for 20 hours.[7]

-

Pour the reaction solution into ice water to precipitate the solid product.[7]

-

Filter the precipitated solid and wash it with water.[7]

-

Air-dry the solid to obtain the crude bromo compound.[7]

-

For purification, dissolve the crude product in ethanol at 70°C.[7]

-

Cool the solution to 20°C and then further cool to below 10°C for 3 hours to allow for crystallization.[7]

-

Filter the precipitated crystals and air-dry them to obtain purified 5-bromo-2-methylbenzoic acid.[7]

Visualizations

The following diagrams illustrate the logical relationships and a potential experimental workflow.

Caption: Relationship between molecular structure and properties.

Caption: Experimental workflow for a potential precursor.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 5-BROMO-2-METHYLBENZENE-1-SULFONIC ACID | 56919-17-6 [chemicalbook.com]

- 5. 56919-17-6|5-Bromo-2-methylbenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 6. 5-BROMO-2-METHYLBENZENE-1-SULFONIC ACID CAS#: 56919-17-6 [chemicalbook.com]

- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

Synthesis and Characterization of 5-Bromo-2-methylbenzene-1-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-methylbenzene-1-sulfonic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Introduction

5-Bromo-2-methylbenzene-1-sulfonic acid (C₇H₇BrO₃S) is an aromatic sulfonic acid containing a bromine atom and a methyl group on the benzene ring. Its structural features make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The sulfonic acid group provides water solubility and can act as a handle for further chemical modifications.

Compound Properties:

| Property | Value |

| CAS Number | 56919-17-6 |

| Molecular Formula | C₇H₇BrO₃S |

| Molecular Weight | 251.10 g/mol [1][2][3] |

| Density | 1.735 g/cm³[2][3] |

| Refractive Index | 1.599[2][3] |

Synthesis Pathway

The synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid is typically achieved through a two-step process starting from 4-bromotoluene. The first step involves the chlorosulfonation of 4-bromotoluene to yield the intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. The subsequent step is the hydrolysis of this sulfonyl chloride to the desired sulfonic acid.

Caption: Synthetic route to 5-Bromo-2-methylbenzene-1-sulfonic acid.

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride

This procedure is based on the established method of chlorosulfonating 4-bromotoluene.

Materials:

-

4-Bromotoluene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Ice

Procedure:

-

In a fume hood, dissolve 4-bromotoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Hydrolysis of 5-Bromo-2-methylbenzenesulfonyl chloride

This is a general procedure for the hydrolysis of an arylsulfonyl chloride.

Materials:

-

5-Bromo-2-methylbenzenesulfonyl chloride

-

Water

-

(Optional) A base such as sodium hydroxide for neutralization if the salt is desired.

Procedure:

-

Add 5-bromo-2-methylbenzenesulfonyl chloride to a round-bottom flask.

-

Add an excess of water to the flask.

-

Heat the mixture to reflux with stirring. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur. The reaction can be monitored by the disappearance of the water-insoluble sulfonyl chloride.

-

After the reaction is complete, the resulting aqueous solution of 5-Bromo-2-methylbenzene-1-sulfonic acid can be used as is, or the water can be removed under reduced pressure to yield the solid sulfonic acid.

-

If the sodium salt is desired, the acidic solution can be carefully neutralized with a solution of sodium hydroxide.

Caption: General experimental workflow for synthesis and characterization.

Characterization Data

Detailed experimental characterization data for 5-Bromo-2-methylbenzene-1-sulfonic acid is not widely available in the public domain. The following tables summarize the available data for the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride, and predicted data for the final product.

NMR Spectroscopy

Table 1: NMR Data for 5-Bromo-2-methylbenzenesulfonyl chloride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 8.20 | d | 2.1 | Ar-H |

| 7.72 | dd | 8.2, 2.0 | Ar-H | |

| 7.31 | d | 8.2 | Ar-H | |

| 2.74 | s | - | -CH₃ | |

| ¹³C NMR | 144.1 | - | - | Ar-C |

| 138.2 | - | - | Ar-C | |

| 137.0 | - | - | Ar-C | |

| 135.0 | - | - | Ar-C | |

| 131.4 | - | - | Ar-C | |

| 120.1 | - | - | Ar-C | |

| 20.0 | - | - | -CH₃ |

Note: The above data is for the sulfonyl chloride intermediate and serves as a reference. Predicted NMR data for 5-Bromo-2-methylbenzene-1-sulfonic acid is available in some chemical databases but is not presented here as it is not experimental.

IR and Mass Spectrometry

Expected IR Absorptions for 5-Bromo-2-methylbenzene-1-sulfonic acid:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (sulfonic acid) | 3200-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| S=O stretch (sulfonic acid) | 1250-1160 and 1080-1010 |

| C=C stretch (aromatic) | 1600-1450 |

| C-Br stretch | 700-500 |

Expected Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected, along with characteristic fragmentation patterns including the loss of SO₃ and Br.

Conclusion

This technical guide outlines a reliable synthetic route to 5-Bromo-2-methylbenzene-1-sulfonic acid via the chlorosulfonation of 4-bromotoluene followed by hydrolysis. While detailed experimental characterization data for the final product is limited, the provided information on its intermediate and the general characteristics of aryl sulfonic acids offer a solid foundation for researchers. Further experimental validation of the spectroscopic data for the final compound is encouraged.

References

An In-Depth Technical Guide to 5-Bromo-2-methylbenzene-1-sulfonic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

An Overview of the Synthesis, Derivatives, and Potential Biological Applications of a Versatile Benzene Sulfonic Acid Core

This technical guide provides a comprehensive overview of 5-bromo-2-methylbenzene-1-sulfonic acid, its derivatives, and analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential therapeutic applications of this class of molecules. This document details synthetic pathways, experimental protocols, and available data on the biological activities of these compounds, with a focus on their potential as enzyme inhibitors.

Core Compound and Derivatives: Synthesis and Characterization

5-Bromo-2-methylbenzene-1-sulfonic acid and its derivatives are aromatic organic compounds characterized by a benzene ring substituted with a sulfonic acid or sulfonyl derivative group, a bromine atom, and a methyl group. The relative positions of these substituents can significantly influence the chemical reactivity and biological activity of the molecule. The primary route to synthesizing derivatives of 5-bromo-2-methylbenzene-1-sulfonic acid involves the preparation of the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride.

Synthesis of the Key Intermediate: 5-Bromo-2-methylbenzenesulfonyl Chloride

The most direct synthesis of 5-bromo-2-methylbenzenesulfonyl chloride starts from the readily available 4-bromotoluene. The process involves an electrophilic aromatic substitution reaction, specifically chlorosulfonation.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzenesulfonyl Chloride from 4-Bromotoluene [1]

-

Materials: 4-bromotoluene, Chlorosulfonic acid (ClSO₃H), Dichloromethane (CH₂Cl₂), Ice-water.

-

Procedure:

-

A solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) is prepared.

-

This solution is added dropwise to an ice-cold solution of 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL).

-

The reaction mixture is stirred in an ice bath overnight, allowing the temperature to gradually rise to 10 °C.

-

The solvent is removed under reduced pressure.

-

The residue is then carefully and dropwise added to ice-water.

-

The resulting solid precipitate is collected by filtration and washed with water.

-

-

Yield: This procedure affords a mixture of isomers, with 5-bromo-2-methylbenzenesulfonyl chloride as the major product (81% of a 94% total yield).[1]

The logical workflow for this synthesis is depicted in the following diagram:

Derivatives of 5-Bromo-2-methylbenzene-1-sulfonic Acid

From the pivotal intermediate, 5-bromo-2-methylbenzenesulfonyl chloride, a variety of derivatives can be synthesized.

-

5-Bromo-2-methylbenzene-1-sulfonic Acid: This can be obtained through the hydrolysis of the sulfonyl chloride. While a specific protocol for this particular hydrolysis was not found in the literature search, the general procedure involves reacting the sulfonyl chloride with water, often in the presence of a base to neutralize the hydrochloric acid byproduct.

-

5-Bromo-2-methylbenzenesulfonamides: These amide derivatives are readily prepared by reacting 5-bromo-2-methylbenzenesulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl formed during the reaction.

-

Aryl and Alkyl 5-Bromo-2-methylbenzene-1-sulfonates: Ester derivatives can be synthesized by reacting the sulfonyl chloride with the desired alcohol or phenol in the presence of a base.

The general synthetic pathways to these derivatives are illustrated below:

References

In-depth Technical Guide: Reactivity of the Sulfonic Acid Group in 5-Bromo-2-methylbenzene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the sulfonic acid group in 5-Bromo-2-methylbenzene-1-sulfonic acid. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a sulfonamide moiety. This document details the key chemical transformations of the sulfonic acid group, including its conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters, as well as the conditions for its removal via desulfonation. The guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of its chemistry in research and drug development.

Introduction

5-Bromo-2-methylbenzene-1-sulfonic acid is an aromatic sulfonic acid that plays a significant role as a building block in medicinal chemistry. The presence of the sulfonic acid group, along with the bromine atom and the methyl group on the benzene ring, offers a versatile platform for a variety of chemical modifications. The reactivity of the sulfonic acid group is of particular interest as it allows for the introduction of diverse functionalities, leading to the synthesis of complex molecules with potential therapeutic applications. Understanding the chemical behavior of this functional group is crucial for its effective utilization in the design and synthesis of new drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-methylbenzene-1-sulfonic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56919-17-6 | [1] |

| Molecular Formula | C₇H₇BrO₃S | [1] |

| Molecular Weight | 251.10 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | Strong acid |

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. However, the primary focus of this guide is the reactivity of the sulfonic acid group itself. The key transformations are detailed in the following sections.

Conversion to Sulfonyl Chloride

The conversion of the sulfonic acid to the corresponding sulfonyl chloride is a pivotal step, as the sulfonyl chloride is a much more reactive intermediate for nucleophilic substitution reactions. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).

Reaction Scheme:

dot

Figure 1: Conversion to Sulfonyl Chloride.

Synthesis of Sulfonamides

5-Bromo-2-methylbenzenesulfonamides are valuable compounds in drug discovery, known for their diverse biological activities.[2] These are synthesized by reacting the corresponding sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

dot

Figure 2: Synthesis of Sulfonamides.

Formation of Sulfonate Esters

Sulfonate esters can be prepared by reacting the sulfonyl chloride with an alcohol in the presence of a base. These esters are also useful as intermediates in organic synthesis.

Reaction Scheme:

Figure 3: Formation of Sulfonate Esters.

Desulfonation

The sulfonic acid group can be removed from the aromatic ring through a process called desulfonation. This reaction is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in dilute aqueous acid. This reaction can be useful when the sulfonic acid group is used as a temporary protecting or directing group.

Reaction Scheme:

dot

Figure 4: Desulfonation Reaction.

Experimental Protocols

This section provides detailed experimental procedures for the key reactions of 5-Bromo-2-methylbenzene-1-sulfonic acid.

Protocol for Conversion to 5-Bromo-2-methylbenzene-1-sulfonyl chloride

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from sulfonic acids using thionyl chloride.

-

Materials:

-

5-Bromo-2-methylbenzene-1-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Round bottom flask with a reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

In a dry 250 mL round bottom flask, suspend 10.0 g of 5-Bromo-2-methylbenzene-1-sulfonic acid in 50 mL of dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 10 mL of thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-Bromo-2-methylbenzene-1-sulfonyl chloride.

-

The product can be further purified by recrystallization from a suitable solvent like hexane.

-

Protocol for the Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides from sulfonyl chlorides.

-

Materials:

-

5-Bromo-2-methylbenzene-1-sulfonyl chloride

-

Ammonia solution (or a primary/secondary amine)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 5.0 g of 5-Bromo-2-methylbenzene-1-sulfonyl chloride in 50 mL of dichloromethane in a round bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired amine (e.g., 2 equivalents of ammonia in water or a primary/secondary amine) and a slight excess of a base like pyridine or triethylamine.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the reaction mixture with dilute HCl to remove the excess amine and base, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography.

-

Protocol for Desulfonation

This protocol is based on the desulfonation of a structurally similar brominated naphthol sulfonic acid. [3]

-

Materials:

-

5-Bromo-2-methylbenzene-1-sulfonic acid

-

20% aqueous sulfuric acid

-

Round bottom flask with a reflux condenser

-

Diethyl ether

-

-

Procedure:

-

In a round bottom flask, prepare a slurry of 10.0 g of 5-Bromo-2-methylbenzene-1-sulfonic acid in 100 mL of 20% aqueous sulfuric acid.

-

Heat the slurry to reflux for 30-60 minutes. [3]The progress of the reaction can be monitored by TLC.

-

After cooling, extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-bromo-1-methylbenzene.

-

Quantitative Data Summary

The following table summarizes the expected yields for the reactions described above, based on literature for analogous compounds.

| Reaction | Product | Reagents | Typical Yield (%) |

| Conversion to Sulfonyl Chloride | 5-Bromo-2-methylbenzene-1-sulfonyl chloride | Thionyl Chloride | 80-90 |

| Synthesis of Sulfonamide | 5-Bromo-2-methylbenzenesulfonamide | Amine, Base | 70-95 |

| Desulfonation | 4-Bromo-1-methylbenzene | Dilute H₂SO₄, Heat | >90 |

Logical Workflow

The following diagram illustrates a typical synthetic workflow starting from 5-Bromo-2-methylbenzene-1-sulfonic acid.

dot

Figure 5: Synthetic workflow.

Conclusion

This technical guide has detailed the primary reactive pathways of the sulfonic acid group in 5-Bromo-2-methylbenzene-1-sulfonic acid. The conversion to the highly versatile sulfonyl chloride intermediate opens up avenues for the synthesis of a wide array of sulfonamides and sulfonate esters, which are of significant interest in the field of drug development. Furthermore, the ability to remove the sulfonic acid group via desulfonation provides a strategic tool for synthetic chemists. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists working with this important chemical entity.

References

Technical Guide: Safety and Handling of 5-Bromo-2-methylbenzene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Limited experimental data is available for 5-Bromo-2-methylbenzene-1-sulfonic acid. The following tables summarize computed and available physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 5-Bromo-2-methylbenzene-1-sulfonic acid |

| CAS Number | 56919-17-6[1][2][3] |

| Molecular Formula | C7H7BrO3S[1][2][4] |

| Molecular Weight | 251.10 g/mol [2][4] |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)O[2] |

Table 2: Computed Physical Properties

| Property | Value | Source |

| Density | 1.735 g/cm³ | [1][2] |

| Refractive Index | 1.599 | [1][2] |

| Topological Polar Surface Area | 62.8 Ų | [1][2][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| XLogP3-AA | 1.7 | [2] |

Hazard Identification and Assessment

Note: No specific GHS classification or quantitative toxicological data (e.g., LD50) for 5-Bromo-2-methylbenzene-1-sulfonic acid has been found in the reviewed literature. The following assessment is based on the properties of structurally similar compounds, namely aromatic sulfonic acids.

-

Corrosivity: Aromatic sulfonic acids are generally strong acids and should be considered corrosive.[5][6] They are expected to cause severe skin burns and eye damage upon contact.[5][7] Corrosive solids can react with moisture on the skin or in the respiratory tract, leading to chemical burns.[8]

-

Irritation: Inhalation of dust or vapors may cause severe irritation or burns to the respiratory tract.[5][9]

-

Ingestion: Ingestion is likely to be harmful and may cause burns to the gastrointestinal system.[7]

Due to the lack of specific data, this compound should be treated as a substance with unknown toxicity, and all handling procedures must reflect a high degree of caution.

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling 5-Bromo-2-methylbenzene-1-sulfonic acid.

Engineering Controls

-

All manipulations of this compound, including weighing and preparing solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles in conjunction with a face shield are required.[8] Standard safety glasses are not sufficient.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves are mandatory. Given the nature of sulfonic acids, butyl rubber or similar resistant gloves should be considered. Always inspect gloves for integrity before use.[8]

-

Respiratory Protection: If there is a risk of generating significant amounts of dust, and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases/vapors should be used.[11]

Storage and Stability

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[12] Keep containers tightly closed. Store below eye level.[8]

-

Segregation: Store separately from bases, oxidizing agents, and any incompatible materials.[9]

-

Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to moisture.

Accidental Release and Emergency Procedures

Spill Response

The response should be dictated by the size and location of the spill.

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, neutralize the spill by gently covering it with a suitable absorbent/neutralizing agent for acids, such as sodium bicarbonate or calcium carbonate.[13][14] Do not use combustible materials like paper towels for initial absorption.

-

Work from the outside of the spill inward to prevent spreading.

-

Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a soap and water solution.[13]

-

-

Major Spill (outside a fume hood):

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Use a safety shower if the contact area is large.[8] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink water or milk.[12] Seek immediate medical attention.

Disposal Considerations

All waste containing 5-Bromo-2-methylbenzene-1-sulfonic acid must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not dispose of it down the drain.

Experimental Protocols and Workflows

General Experimental Protocol for Handling a Corrosive Solid with Unknown Toxicity

-

Pre-Experiment Preparation:

-

Conduct a thorough literature search for any available safety data.

-

Perform a detailed risk assessment for the planned experiment.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Locate the nearest safety shower, eyewash station, and spill kit.

-

Prepare and label the designated hazardous waste container.

-

-

Execution (inside a chemical fume hood):

-

Don all required PPE (face shield, goggles, lab coat, appropriate gloves).

-

Place absorbent, plastic-backed pads on the work surface to contain any minor spills.

-

Carefully weigh the required amount of the solid. Avoid creating dust.

-

When dissolving, always add the acid solid slowly to the solvent with stirring. Never add the solvent to the solid, especially water, as this can cause a violent exothermic reaction.[8][9]

-

-

Post-Experiment Cleanup:

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Wipe down the work surface in the fume hood.

-

Place all contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) into the designated hazardous waste container.

-

Seal and properly label the hazardous waste container.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

-

Visualized Workflow for Safe Handling

The following diagram illustrates the logical steps and decision points for safely handling a chemical with unknown specific hazards like 5-Bromo-2-methylbenzene-1-sulfonic acid.

Caption: Safe handling workflow for chemicals with unknown hazards.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. 5-BROMO-2-METHYLBENZENE-1-SULFONIC ACID | 56919-17-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. capitalresin.com [capitalresin.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. asiachmical.com [asiachmical.com]

- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 11. alphachem.ca [alphachem.ca]

- 12. eng.uwo.ca [eng.uwo.ca]

- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 14. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 15. offices.austincc.edu [offices.austincc.edu]

- 16. documents.uow.edu.au [documents.uow.edu.au]

In-Depth Technical Guide: Thermo-chemical Properties of 5-Bromo-2-methylbenzene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermo-chemical properties of 5-Bromo-2-methylbenzene-1-sulfonic acid. Due to the limited specific experimental data for this compound, this guide also includes information on closely related substances and general experimental protocols to offer a predictive and practical framework for researchers.

Chemical Identity and Physical Properties

5-Bromo-2-methylbenzene-1-sulfonic acid is an aromatic sulfonic acid with the chemical formula C₇H₇BrO₃S.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonic acid group.

Table 1: Physical and Chemical Properties of 5-Bromo-2-methylbenzene-1-sulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₃S | [1] |

| Molecular Weight | 251.10 g/mol | [1] |

| CAS Number | 56919-17-6 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of sulfonic acids |

| Density (computed) | 1.735 g/cm³ | ECHEMI |

| Refractive Index (computed) | 1.599 | ECHEMI |

Thermo-chemical Data

Table 2: Estimated and Comparative Thermo-chemical Properties

| Property | Value | Notes and Comparative Data |

| Melting Point | Not available | Benzenesulfonic acid (anhydrous) melts at 51 °C.[2] Substituted benzenesulfonic acids have a wide range of melting points; for example, 4-bromobenzenesulfonic acid monohydrate melts at 115-118 °C.[3] A melting point in the range of 100-200 °C could be expected. |

| Boiling Point | Not available | Aromatic sulfonic acids generally decompose before boiling at atmospheric pressure.[4] Benzenesulfonic acid has a reported boiling point of 190 °C, likely under reduced pressure.[2] |

| Decomposition Temperature | Estimated 200-300 °C | Aromatic sulfonic acids typically undergo thermal decomposition in this range.[4] Desulfonation of benzenesulfonic acid occurs when heated in water near 200 °C.[2] Aryl sulfonate surfactants have shown decomposition temperatures starting around 230 °C.[5] |

| Enthalpy of Formation (ΔfH°) | Not available | The standard enthalpy of formation for gaseous benzenesulfonic acid is calculated to be -536.22 kJ/mol using the Joback method.[6] Experimental determination would require calorimetric measurements. |

Experimental Protocols

The following sections describe general experimental methodologies that can be applied to determine the thermo-chemical properties of 5-Bromo-2-methylbenzene-1-sulfonic acid.

Synthesis of 5-Bromo-2-methylbenzene-1-sulfonic Acid

A specific, detailed synthesis protocol for 5-Bromo-2-methylbenzene-1-sulfonic acid was not found. However, a plausible synthetic route would involve the sulfonation of 2-bromotoluene, analogous to the sulfonation of benzene to produce benzenesulfonic acid.[2] The synthesis of the related compound, 5-bromo-2-methylbenzoic acid, involves the bromination of 2-methylbenzoic acid in the presence of sulfuric acid.[7]

General Sulfonation Protocol:

-

Reactant: Start with 2-bromotoluene.

-

Sulfonating Agent: Use fuming sulfuric acid (oleum) or concentrated sulfuric acid.

-

Reaction Conditions: The reaction is typically carried out by heating the mixture. The temperature and reaction time would need to be optimized to favor the desired isomer.

-

Work-up: The reaction mixture is poured onto ice to precipitate the sulfonic acid. The product can then be isolated by filtration and purified by recrystallization.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is a suitable method for determining the decomposition temperature.

Protocol:

-

A small, accurately weighed sample of the compound is placed in a TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature is identified as the temperature at which a significant loss of mass occurs.

Determination of Enthalpy of Formation

The standard enthalpy of formation can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion.

Protocol:

-

A precisely weighed sample of the compound is placed in a combustion bomb.

-

The bomb is filled with excess oxygen under pressure.

-

The bomb is placed in a calorimeter containing a known amount of water.

-

The sample is ignited, and the temperature change of the water is measured.

-

The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The enthalpy of formation is then calculated using Hess's law, from the enthalpies of formation of the combustion products (CO₂, H₂O, Br₂, and SO₃).

Relevance in Drug Development

While there is no direct evidence of 5-Bromo-2-methylbenzene-1-sulfonic acid being used as a drug, its structural analog, 5-bromo-2-methylbenzoic acid, is a key intermediate in the synthesis of canagliflozin.[8][9] Canagliflozin is an SGLT2 inhibitor used for the treatment of type 2 diabetes. This relationship suggests that 5-Bromo-2-methylbenzene-1-sulfonic acid could be a compound of interest for medicinal chemists exploring new derivatives or synthetic routes for this class of drugs.

Conclusion

This technical guide has summarized the known physical and estimated thermo-chemical properties of 5-Bromo-2-methylbenzene-1-sulfonic acid. While specific experimental data for this compound are scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and methodologies for related compounds. Its structural similarity to a key intermediate in the synthesis of the antidiabetic drug canagliflozin highlights its potential relevance in pharmaceutical research and development. Further experimental investigation is necessary to fully elucidate its thermo-chemical profile and potential applications.

References

- 1. Page loading... [guidechem.com]

- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 6. Benzenesulfonic acid (CAS 98-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]

- 9. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-methylbenzene-1-sulfonic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 5-Bromo-2-methylbenzene-1-sulfonic acid as a key starting material in the synthesis of valuable chemical intermediates. The primary application highlighted is its conversion to 5-bromo-2-methylbenzenesulfonamide, a versatile building block in medicinal chemistry and drug discovery.

Application: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

5-Bromo-2-methylbenzene-1-sulfonic acid serves as a readily available precursor for the synthesis of 5-bromo-2-methylbenzenesulfonamide. This transformation is typically achieved through a two-step process: conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by amination. The resulting sulfonamide is a key intermediate for the development of various pharmaceutical compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of 5-bromo-2-methylbenzenesulfonamide from 5-bromo-2-methylbenzene-1-sulfonic acid.

| Step | Reaction | Reactants | Key Reagents | Typical Yield (%) |

| 1 | Chlorination | 5-Bromo-2-methylbenzene-1-sulfonic acid | Thionyl chloride (SOCl₂) | 85-95 |

| 2 | Amination | 5-Bromo-2-methylbenzene-1-sulfonyl chloride | Aqueous Ammonia (NH₄OH) | 90-98 |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride

This protocol details the conversion of 5-bromo-2-methylbenzene-1-sulfonic acid to 5-bromo-2-methylbenzene-1-sulfonyl chloride using thionyl chloride.

Materials:

-

5-Bromo-2-methylbenzene-1-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (or other inert solvent)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 5-Bromo-2-methylbenzene-1-sulfonic acid (1.0 eq) in toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC or GC. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 5-bromo-2-methylbenzene-1-sulfonyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure or recrystallization.

Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This protocol describes the amination of 5-bromo-2-methylbenzene-1-sulfonyl chloride to yield the final product, 5-bromo-2-methylbenzenesulfonamide.

Materials:

-

5-Bromo-2-methylbenzene-1-sulfonyl chloride

-

Concentrated aqueous ammonia (NH₄OH)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the crude 5-bromo-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-2-methylbenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a pure crystalline solid.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of 5-bromo-2-methylbenzenesulfonamide.

Experimental Workflow

Application Notes and Protocols: Aromatic Sulfonic Acids as Catalysts in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Catalytic Applications of Aromatic Sulfonic Acids, with a focus on a representative example due to the lack of documented catalytic use for 5-Bromo-2-methylbenzene-1-sulfonic acid.

Introduction:

Aromatic sulfonic acids are a class of organic acids characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. These compounds are widely utilized in organic synthesis as strong Brønsted acid catalysts. They are appreciated for their effectiveness in promoting a variety of chemical transformations, their solid and often crystalline nature which simplifies handling, and their solubility in organic solvents.

Extensive literature searches for the catalytic applications of 5-Bromo-2-methylbenzene-1-sulfonic acid did not yield specific protocols or examples of its use as a catalyst. The available information primarily describes its role as an intermediate in the synthesis of other molecules. However, the catalytic activity of structurally similar and commercially available aromatic sulfonic acids is well-documented.

This document provides detailed application notes and protocols for a representative aromatic sulfonic acid, p-toluenesulfonic acid (p-TSA) , in the Biginelli reaction, a multicomponent reaction of significant importance in medicinal chemistry for the synthesis of dihydropyrimidinones. These compounds are known for a wide range of pharmacological activities.[1] The principles and procedures outlined here can be considered as a general guide for the application of aromatic sulfonic acids in similar acid-catalyzed reactions.

Representative Application: p-Toluenesulfonic Acid (p-TSA) Catalyzed Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). p-Toluenesulfonic acid has been demonstrated to be a highly efficient catalyst for this transformation, often leading to higher yields compared to classical methods.[2]

Data Presentation: Synthesis of Dihydropyrimidinones using p-TSA

The following table summarizes representative data for the p-TSA catalyzed Biginelli reaction with various aldehydes.

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 1 | 90 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 0.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 85 |

| 4 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 82 |

| 5 | 2-Thiophenecarboxaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 3 | 88 |

Data compiled from representative literature.[2][3]

Experimental Protocols

General Protocol for the p-TSA Catalyzed Synthesis of Dihydropyrimidinones[2][3]

This protocol outlines a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction using p-toluenesulfonic acid as a catalyst.

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.2 mmol)

-

Urea (1.5 mmol)

-

p-Toluenesulfonic acid (p-TSA) (25 mg)

-

Ethanol (10 ml)

-

Toluene

-

Water

Equipment:

-

25 ml round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a 25 ml round-bottom flask equipped with a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1.2 mmol), urea (1.5 mmol), p-toluenesulfonic acid (25 mg), and ethanol (10 ml).

-

Heat the reaction mixture to reflux (approximately 78°C) with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time typically ranges from 0.5 to 4 hours, depending on the substrate.

-

Upon completion of the reaction, cool the solution to room temperature.

-

The product will precipitate out of the solution. Collect the crude product by filtration.

-

Purify the crude product by washing with toluene and water.

-

Dry the purified product in a vacuum oven at 40°C to afford the desired dihydropyrimidinone as a crystalline solid.

Visualizations

Logical Workflow for the Biginelli Reaction

Caption: Workflow for the p-TSA catalyzed Biginelli reaction.

Catalytic Cycle of the Biginelli Reaction

Caption: Simplified catalytic cycle for the Biginelli reaction.

References

Application Notes and Protocols: The Role of 5-Bromo-2-methylbenzoic Acid in Canagliflozin Synthesis

A Note to the Reader: The following application notes and protocols detail the use of 5-bromo-2-methylbenzoic acid as a key intermediate in the synthesis of canagliflozin. Extensive research did not yield established synthetic routes employing 5-Bromo-2-methylbenzene-1-sulfonic acid for this purpose. It is presumed that the user's interest lies in the widely documented benzoic acid derivative, which plays a crucial role in forming the core structure of canagliflozin.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2] Its synthesis involves the construction of a C-aryl glucoside structure, a key component of which is derived from 5-bromo-2-methylbenzoic acid. This document provides detailed protocols and data for the synthesis of a key intermediate, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, and its subsequent reduction, which are critical steps in the overall synthesis of canagliflozin.

Synthetic Pathway Overview

The synthesis of canagliflozin from 5-bromo-2-methylbenzoic acid generally proceeds through a Friedel-Crafts acylation reaction with 2-(4-fluorophenyl)thiophene to form a ketone intermediate. This intermediate is then reduced to form the diarylmethane backbone of canagliflozin. The subsequent steps involve glycosylation and deprotection to yield the final active pharmaceutical ingredient.

Figure 1. Overall synthetic scheme for canagliflozin starting from 5-bromo-2-methylbenzoic acid.

Experimental Protocols

Synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Ketone Intermediate)

This protocol is based on a Friedel-Crafts acylation reaction.

Materials:

-

5-bromo-2-methylbenzoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

2-(4-fluorophenyl)thiophene

-

Lewis Acid (e.g., Aluminum chloride)

Procedure:

-

A solution of 5-bromo-2-methylbenzoic acid in dichloromethane is charged into a reaction vessel, followed by a catalytic amount of dimethylformamide.

-

The reaction mixture is cooled, and oxalyl chloride is added dropwise to form the acid chloride.

-

In a separate vessel, 2-(4-fluorophenyl)thiophene is dissolved in dichloromethane and cooled.

-

A Lewis acid is added to the thiophene solution.

-

The previously prepared acid chloride solution is then added to the thiophene-Lewis acid mixture.

-

The reaction is stirred until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched, and the product is extracted, washed, and concentrated.

-

The crude product can be purified by recrystallization.

Reduction of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

This protocol describes the reduction of the ketone intermediate to the corresponding methylene bridge.

Materials:

-

(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

-

Reducing agent (e.g., Sodium borohydride, Borane-tetrahydrofuran complex)

-

Lewis acid (e.g., Trifluoroacetic acid, if using sodium borohydride)

-

Solvent (e.g., Tetrahydrofuran)

Procedure:

-

The ketone intermediate is dissolved in a suitable solvent such as tetrahydrofuran in a reaction vessel.

-

The solution is cooled to the desired temperature (e.g., -20°C to -10°C for borane-tetrahydrofuran).

-

The reducing agent (and Lewis acid, if applicable) is added to the reaction mixture.

-

The reaction is stirred for a specified period, with progress monitored by chromatography.

-

Once the reaction is complete, it is quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed and dried.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Data Presentation

The following tables summarize quantitative data from various reported syntheses.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Acylation | 5-bromo-2-methylbenzoic acid | Oxalyl chloride, AlCl₃ | Dichloromethane | 0 - 25 | 5 | 86 | >95 | [3] |

| Reduction | (5-bromo-2-methylphenyl) [5-(p-fluorophenyl)thiophene-2-yl]methanone | Borane-tetrahydrofuran complex | Tetrahydrofuran | -20 to -10 | 48 | 97.7 | 98.9 | [4] |